[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate
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Overview
Description
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a methyl group and a phenyl ester group, which is further modified with a hydrazonomethyl linkage to a hydroxy-benzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps:
Formation of 3-Methyl-benzoic Acid: This can be achieved through the methylation of benzoic acid using methyl iodide in the presence of a base such as potassium carbonate.
Preparation of 2-Hydroxy-benzoyl Hydrazide: This involves the reaction of 2-hydroxybenzoic acid with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3-methyl-benzoic acid with 2-hydroxy-benzoyl hydrazide in the presence of a suitable condensing agent like dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the hydrazonomethyl linkage, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazonomethyl linkage can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-hydroxybenzoate: Similar structure but with a methoxy group instead of a hydrazonomethyl linkage.
Methyl 4-hydroxy-3-methoxybenzoate: Similar structure but lacks the hydrazonomethyl linkage.
Methyl 3-amino-4-hydroxybenzoate: Contains an amino group instead of a hydrazonomethyl linkage.
Uniqueness
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate is unique due to its hydrazonomethyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H18N2O4/c1-15-5-4-6-17(13-15)22(27)28-18-11-9-16(10-12-18)14-23-24-21(26)19-7-2-3-8-20(19)25/h2-14,25H,1H3,(H,24,26)/b23-14+ |
InChI Key |
NALOZXITYHHTEU-OEAKJJBVSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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